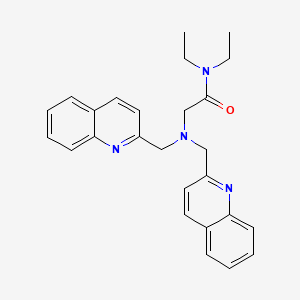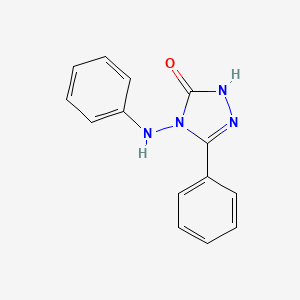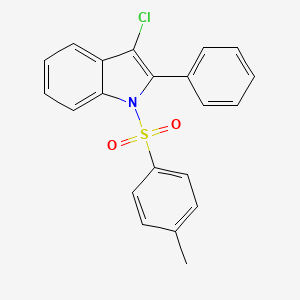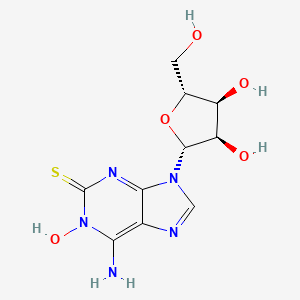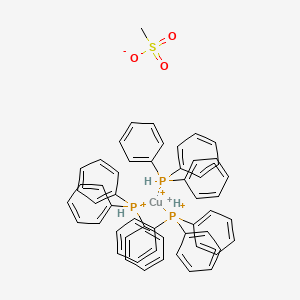![molecular formula C12H16Cl2N2 B12915085 4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine CAS No. 919112-76-8](/img/structure/B12915085.png)
4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dichlorobenzyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorobenzyl)piperidin-4-amine typically involves the reaction of 2,5-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 4-(2,5-Dichlorobenzyl)piperidin-4-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dichlorobenzyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
4-(2,5-Dichlorobenzyl)piperidin-4-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(2,5-Dichlorobenzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,3-Dichlorobenzyl)piperidin-4-amine
- 4-(3,4-Dichlorobenzyl)piperidin-4-amine
- 4-(4-Chlorobenzyl)piperidin-4-amine
Uniqueness
4-(2,5-Dichlorobenzyl)piperidin-4-amine is unique due to the specific positioning of the dichlorobenzyl group, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities for molecular targets compared to other similar compounds .
Propriétés
Numéro CAS |
919112-76-8 |
|---|---|
Formule moléculaire |
C12H16Cl2N2 |
Poids moléculaire |
259.17 g/mol |
Nom IUPAC |
4-[(2,5-dichlorophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C12H16Cl2N2/c13-10-1-2-11(14)9(7-10)8-12(15)3-5-16-6-4-12/h1-2,7,16H,3-6,8,15H2 |
Clé InChI |
XXVZBTFYWMJJCH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CC2=C(C=CC(=C2)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915007.png)
![Furo[3,2-f][1,3]benzoxazole](/img/structure/B12915015.png)
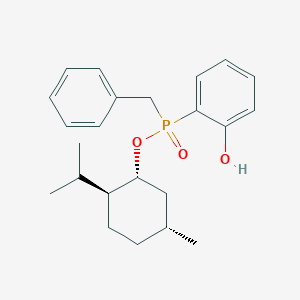

![4-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)butanoic acid](/img/structure/B12915024.png)
![Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12915027.png)
![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12915038.png)


